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Compound of Interest

Compound Name:
6-Oxo-1,6-dihydropyrazine-2-

carboxylic acid

Cat. No.: B086186 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is a heterocyclic compound

belonging to the pyrazinone class. Molecules of this class are recognized as "privileged

structures" in medicinal chemistry, serving as scaffolds for the development of therapeutic

agents targeting a range of diseases.[1] Their biological activity is often linked to the inhibition

of key signaling enzymes such as kinases.[1] Accurate and comprehensive analytical

characterization is crucial for ensuring the purity, identity, and structural integrity of this

compound in research and development settings.

These application notes provide detailed protocols for the characterization of 6-Oxo-1,6-
dihydropyrazine-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC),

Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment
HPLC is a fundamental technique for determining the purity of 6-Oxo-1,6-dihydropyrazine-2-
carboxylic acid. A reversed-phase method is typically employed to separate the target

compound from potential impurities.
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Experimental Protocol: HPLC
System Preparation:

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Needle Wash/Seal Wash: 50:50 (v/v) Acetonitrile/Water.

Sample Preparation:

Prepare a stock solution of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid at 1 mg/mL in

a suitable solvent such as a small amount of DMSO topped up with 50:50

Acetonitrile/Water.

Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile

phase composition.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm and 280 nm.

Gradient Elution:
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Time (min) % Mobile Phase B

0.0 5

15.0 95

17.0 95

17.1 5

| 20.0 | 5 |

Data Analysis:

Integrate the peak corresponding to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid.

Calculate the purity by determining the area percentage of the main peak relative to the

total peak area.

Data Presentation: HPLC
Parameter Value

Column C18, 4.6 x 150 mm, 5 µm

Retention Time (tR) ~ 5.8 min (Representative)

Purity (% Area) > 98%

Wavelength (λmax) 254 nm

Liquid Chromatography-Mass Spectrometry (LC-
MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capability of mass

spectrometry, providing definitive confirmation of the compound's identity through its mass-to-

charge ratio (m/z).

Experimental Protocol: LC-MS
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System Preparation:

LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single

quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

Utilize the same column and mobile phases as the HPLC protocol.

Sample Preparation:

Prepare a dilute solution of the compound (1-10 µg/mL) in the initial mobile phase

composition.

LC-MS Conditions:

LC Method: Use the same gradient as the HPLC protocol, potentially with a shorter run

time if focused only on the main peak.

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are

recommended for comprehensive analysis.

Scan Range: m/z 100 - 500.

Capillary Voltage: 3.5 kV.

Drying Gas Flow: 10 L/min.

Drying Gas Temperature: 300 °C.

Data Analysis:

Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ in

positive mode and the deprotonated molecule [M-H]⁻ in negative mode.

Confirm the molecular weight of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
(C₅H₄N₂O₃, Molecular Weight: 140.09 g/mol ).

Data Presentation: LC-MS
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Parameter Expected Value

Molecular Formula C₅H₄N₂O₃

Molecular Weight 140.09

Ionization Mode ESI Positive

Observed m/z [M+H]⁺ 141.03

Ionization Mode ESI Negative

Observed m/z [M-H]⁻ 139.02

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the detailed chemical

structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of 6-Oxo-
1,6-dihydropyrazine-2-carboxylic acid.

Experimental Protocol: NMR
Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆ or D₂O). DMSO-d₆ is often suitable for carboxylic acids as it allows observation

of the exchangeable carboxylic acid and N-H protons.

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (300 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.
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Spectral Width: -2 to 14 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.

Data Analysis:

Process the spectra (Fourier transform, phase correction, baseline correction).

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

Integrate the ¹H NMR signals and assign the chemical shifts (δ) and coupling constants (J)

to the protons in the molecule.

Assign the chemical shifts of the carbon atoms in the ¹³C NMR spectrum. Carboxylic acid

carbons typically appear in the 160-185 ppm range, while carbonyl carbons are also

downfield.[2][3]

Data Presentation: Representative NMR Data (in DMSO-
d₆)
¹H NMR (300 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 br s 1H COOH

~11.5 br s 1H N-H

~7.8 d 1H H-3
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| ~7.2 | d | 1H | H-5 |

¹³C NMR (75 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~165.0 C=O (Carboxylic Acid)

~158.0 C=O (Ring Carbonyl)

~145.0 C-2

~135.0 C-3

| ~120.0 | C-5 |

Disclaimer: The NMR data presented is representative and based on typical chemical shifts for

similar structures. Actual values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for
Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic functional groups present in the

molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FT-IR
Sample Preparation:

Solid Sample (ATR): Place a small amount of the dry powder directly on the Attenuated

Total Reflectance (ATR) crystal.

Solid Sample (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Instrumental Parameters:

Spectrometer: A standard FT-IR spectrometer.
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Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

Identify the characteristic absorption bands for the functional groups. For a carboxylic acid,

expect a very broad O-H stretch and a C=O stretch.[4][5] The amide-like C=O in the ring

will also be present.

Data Presentation: FT-IR
Wavenumber (cm⁻¹) Intensity Assignment

3200-2500 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~3100 Medium N-H stretch

~1720 Strong C=O stretch (Carboxylic acid)

~1680 Strong C=O stretch (Ring amide)

~1600 Medium C=N/C=C stretch

1300-1200 Strong C-O stretch

Visualizations
Analytical Workflow
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Sample Preparation
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Caption: Analytical workflow for characterization.

Potential Signaling Pathway Inhibition
Pyrazinone derivatives have been investigated as inhibitors of various kinase signaling

pathways. The diagram below illustrates a simplified p38α MAPK pathway, a common target in

inflammation and oncology, and a hypothetical point of inhibition by a pyrazinone-class

compound.[1]
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Caption: Inhibition of p38α MAPK pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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